REACTION_CXSMILES
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[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[CH:2]1.ClC1C=CC=C(C(OO)=[O:19])C=1>C(Cl)(Cl)Cl>[O:19]1[CH:7]2[CH2:6][C:5]3[C:10]([CH2:9][CH:8]12)=[CH:1][CH:2]=[CH:3][CH:4]=3
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Name
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|
Quantity
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32.5 g
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Type
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reactant
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Smiles
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C1C=CCC2=CC=CC=C12
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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61 g
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Type
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reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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After cooling in an ice bath
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Type
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CUSTOM
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Details
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the solids are removed by filtration
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Type
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WASH
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Details
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The filtrate is washed twice with 5% K2CO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the solvent is removed in vacuo
|
Type
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CUSTOM
|
Details
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leaving 37.7 g of yellow partially crystalline material
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Type
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DISTILLATION
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Details
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This is distilled from a small amount of solid K2CO3
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Type
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CUSTOM
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Details
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After removal of some low boiling material, 16.0 g (44%) of the desired epoxide
|
Type
|
CUSTOM
|
Details
|
is collected
|
Name
|
|
Type
|
|
Smiles
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O1C2C1CC1=CC=CC=C1C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |